

(R)-3-Methoxypiperidine hydrochloride CAS number lookup

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Compound of Interest	
Compound Name:	(R)-3-Methoxypiperidine hydrochloride
Cat. No.:	B1429886
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Core Compound Identity and Physicochemical Properties

(R)-3-Methoxypiperidine hydrochloride is a chiral heterocyclic compound. The piperidine ring is a privileged scaffold in medicinal chemistry, frequently found in molecules targeting the central nervous system (CNS).^{[1][2]} The specific "(R)" stereoconfiguration at the C3 position, combined with the methoxy group, makes this a valuable and specific synthon for creating complex pharmaceutical agents where precise three-dimensional orientation is paramount for biological activity.^[3]

The hydrochloride salt form enhances the compound's stability and improves its handling characteristics, typically presenting as a solid with better solubility in polar solvents compared to the free base.^[1]

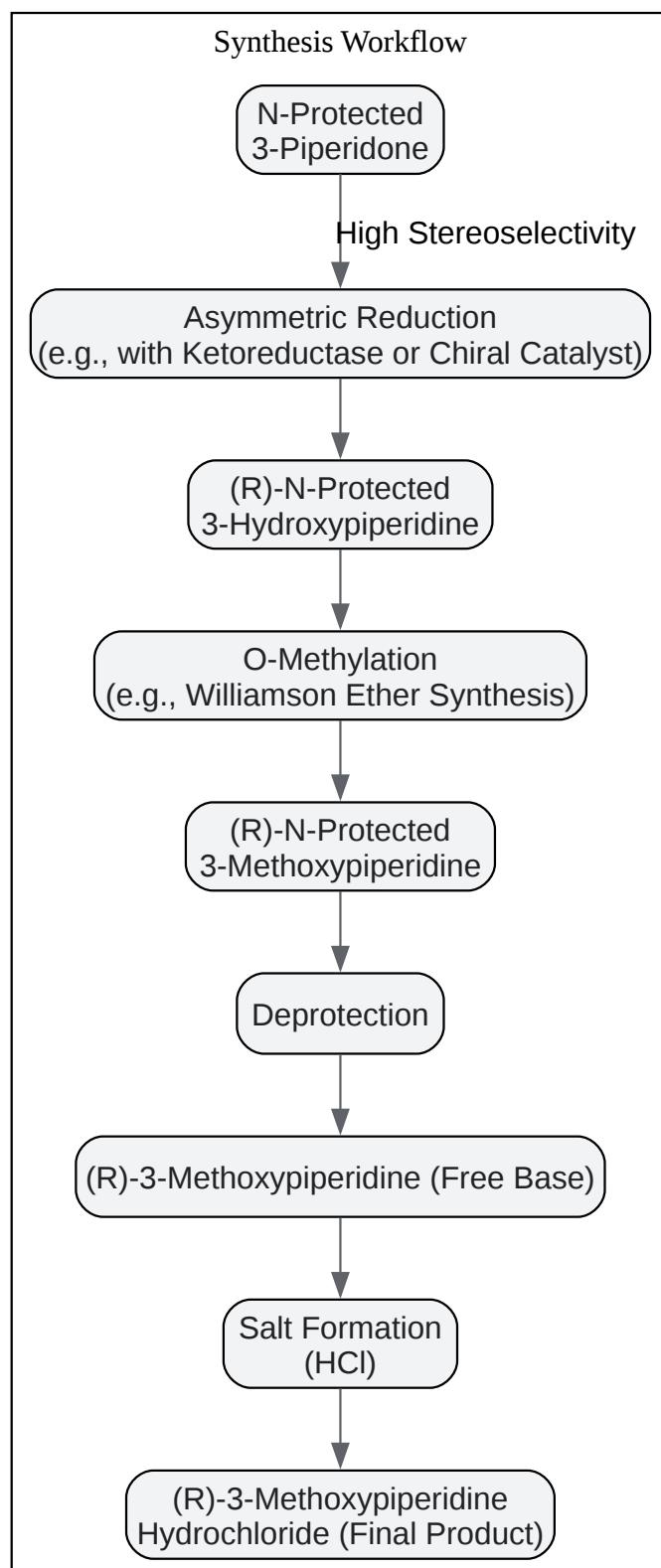
Table 1: Physicochemical and Identification Data

Property	Value	Source(s)
CAS Number	688809-95-2	[4] [5]
Molecular Formula	C ₆ H ₁₄ ClNO	[4] [5]
Molecular Weight	151.64 g/mol	[5]
IUPAC Name	(3R)-3-methoxypiperidine hydrochloride	[5]
Appearance	Solid	[6]
Typical Purity	≥97%	[5] [6]
Storage Conditions	Inert atmosphere, room temperature	[4]

Synthesis Strategy: The Primacy of Stereocontrol

The central challenge in synthesizing (R)-3-Methoxypiperidine is not the formation of the piperidine ring or the attachment of the methoxy group, but the establishment of the single (R)-enantiomer with high fidelity. The biological activity and safety profile of a final drug product often depend critically on isolating the desired enantiomer from its mirror image.[\[3\]](#)

A robust and widely adopted strategy involves the asymmetric synthesis of a chiral precursor, (R)-3-hydroxypiperidine, which is then converted to the final product. This is often achieved via the enantioselective reduction of a protected 3-ketopiperidine derivative.



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Caption: General workflow for the enantioselective synthesis of (R)-3-Methoxypiperidine HCl.

Self-Validating Synthetic Protocol (Representative)

This protocol outlines a common, multi-step synthesis. The success of this workflow is validated at the analytical stage, where high enantiomeric excess (ee) confirms the fidelity of the asymmetric reduction step.

Step 1: Asymmetric Reduction of N-Boc-3-ketopiperidine

- **Rationale:** The N-Boc (tert-butyloxycarbonyl) group is an excellent choice for protecting the piperidine nitrogen. It is stable under various reaction conditions but can be removed cleanly under acidic conditions. The asymmetric reduction is the key stereochemistry-defining step. Biocatalysis using a ketoreductase (KRED) enzyme is a state-of-the-art method known for providing exceptionally high enantioselectivity.^[7]
- **Methodology:**
 - To a buffered aqueous solution, add N-Boc-3-ketopiperidine.
 - Introduce a suitable ketoreductase enzyme engineered for (R)-selectivity, along with a cofactor regeneration system (e.g., glucose/glucose dehydrogenase or isopropanol/KRED).
 - Maintain the reaction at a controlled pH and temperature (e.g., pH 7.0, 30 °C) and monitor the conversion by HPLC or GC.
 - Upon completion, perform a workup by extracting the product, (R)-N-Boc-3-hydroxypiperidine, into an organic solvent like ethyl acetate.
 - Purify the product via column chromatography.

Step 2: O-Methylation of the Chiral Alcohol

- **Rationale:** The Williamson ether synthesis is a classic and reliable method for forming the methoxy group. It involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile.
- **Methodology:**

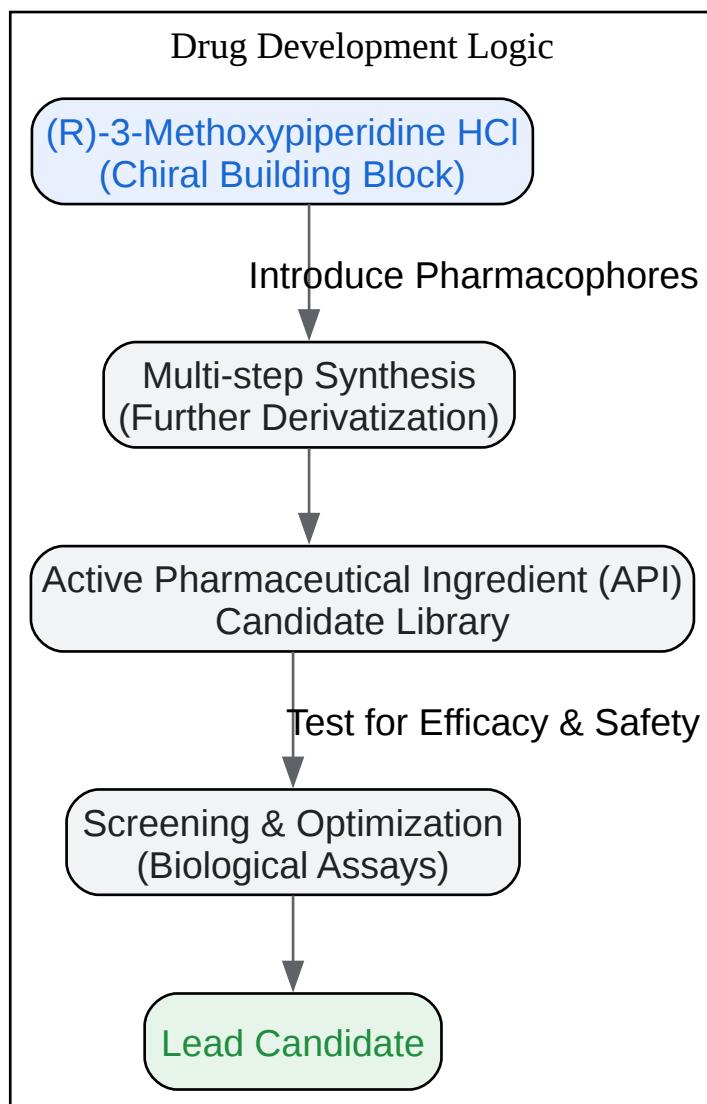
- Dissolve the (R)-N-Boc-3-hydroxypiperidine from Step 1 in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
- Cool the solution in an ice bath (0 °C) and add a strong base, such as sodium hydride (NaH), portion-wise to form the sodium alkoxide.
- Add a methylating agent, such as methyl iodide (CH_3I) or dimethyl sulfate, and allow the reaction to warm to room temperature.
- Monitor the reaction for the disappearance of the starting material.
- Quench the reaction carefully with water and extract the product, (R)-N-Boc-3-methoxypiperidine.

Step 3: Deprotection and Salt Formation

- Rationale: The final steps involve removing the Boc protecting group and forming the stable hydrochloride salt.
- Methodology:
 - Dissolve the protected intermediate from Step 2 in a solvent like dioxane or diethyl ether.
 - Add a solution of hydrochloric acid (e.g., 4M HCl in dioxane) and stir at room temperature. The Boc group will be cleaved, and the hydrochloride salt of the product will precipitate.
 - Filter the resulting solid, wash with cold solvent (e.g., diethyl ether) to remove impurities, and dry under vacuum to yield pure **(R)-3-Methoxypiperidine hydrochloride**.

Application in Drug Discovery

Chiral 3-substituted piperidines are cornerstone building blocks for developing drugs that require precise interaction with biological targets like G-protein coupled receptors (GPCRs) or enzymes. The methoxy group at the C3 position serves multiple purposes: it can act as a hydrogen bond acceptor and its presence modifies the molecule's lipophilicity and metabolic profile, which are critical parameters for optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) properties. This building block is particularly valuable in the synthesis of novel therapeutics for neurological and psychiatric disorders.[\[1\]](#)[\[2\]](#)



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Caption: Logical flow from a chiral building block to a lead drug candidate.

Analytical and Quality Control Protocols

Ensuring the chemical purity and, most importantly, the enantiomeric purity of **(R)-3-Methoxypiperidine hydrochloride** is non-negotiable for its use in pharmaceutical development. Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis.^{[8][9]}

Protocol: Chiral HPLC for Enantiomeric Purity Determination

- **Rationale:** This method separates the (R)- and (S)-enantiomers, allowing for the precise calculation of the enantiomeric excess (ee), which is a direct measure of the product's chiral purity. Polysaccharide-based chiral stationary phases (CSPs) are highly effective for separating a wide range of chiral amines and their derivatives.[7][10]
- **Methodology:**
 - **Sample Preparation:** Prepare a standard solution of the racemic (R/S)-3-Methoxypiperidine hydrochloride to establish the retention times of both enantiomers. Prepare a solution of the synthesized (R)-enantiomer sample at a known concentration (e.g., 1 mg/mL) in the mobile phase.
 - **Chromatographic System:** Utilize an HPLC system equipped with a UV detector.
 - **Analysis:** Inject the racemic standard to confirm peak separation and identify the retention times for the (R) and (S) enantiomers. Subsequently, inject the sample to be tested.
 - **Data Processing:** Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess using the formula: $ee (\%) = [(Area_R - Area_S) / (Area_R + Area_S)] \times 100$

Table 2: Representative Chiral HPLC Conditions

Parameter	Value	Rationale
Column	Polysaccharide-based CSP (e.g., Chiraldex® IC-3, 3 µm, 250 x 4.6 mm)	Proven efficacy for separating chiral piperidine derivatives.[7]
Mobile Phase	n-Hexane / Isopropanol / Diethylamine (85:15:0.1, v/v/v)	A standard normal-phase system; diethylamine is added to improve peak shape for basic analytes.[10]
Flow Rate	0.8 mL/min	Provides good resolution within a reasonable run time.
Column Temp.	25 °C	Ensures reproducible retention times.
Detection	UV at 210 nm	Detection at a low wavelength is necessary as the molecule lacks a strong chromophore.
Injection Vol.	10 µL	Standard volume for analytical HPLC.

Expected Spectroscopic Data

- ^1H NMR: The proton NMR spectrum should show characteristic signals for the piperidine ring protons, a distinct singlet for the methoxy group (-OCH₃) around 3.3 ppm, and signals for the proton on the chiral center (-CH-O) at approximately 3.5-3.8 ppm. The N-H proton signal will be broad.
- ^{13}C NMR: The carbon spectrum will display six distinct signals, including a peak for the methoxy carbon around 56 ppm and a peak for the C3 carbon attached to the oxygen at approximately 75-80 ppm.
- Mass Spectrometry (MS): In electrospray ionization (ESI) positive mode, the spectrum would show the molecular ion peak for the free base [M+H]⁺ at m/z 116.1.

Safety and Handling

(R)-3-Methoxypiperidine hydrochloride should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It is classified as harmful if swallowed and may cause skin, eye, and respiratory irritation.^[11] Store in a tightly sealed container in a dry, well-ventilated area.

Conclusion

(R)-3-Methoxypiperidine hydrochloride is more than just a chemical intermediate; it is a precision tool for the modern medicinal chemist. Its value is intrinsically linked to its defined stereochemistry, which necessitates robust synthetic strategies focused on stereocontrol and rigorous analytical methods for its validation. Understanding the principles behind its synthesis and quality control, as outlined in this guide, empowers researchers to confidently employ this building block in the creation of next-generation therapeutics.

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